

NMS-P515: A Technical Overview of a Stereospecific PARP-1 Inhibitor

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Compound of Interest

Compound Name: NMS-P515

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Abstract

NMS-P515 is a potent and stereospecific inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA single-strand break repair. Developed by Nerviano Medical Sciences, this isoindolinone-based compound has demonstrated significant preclinical efficacy, both as a monotherapy and in combination with DNA-damaging agents. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of **NMS-P515**, including detailed experimental methodologies and key quantitative data to support further research and development efforts in the field of targeted cancer therapy.

Introduction

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling DNA single-strand breaks.^[1] Inhibition of PARP-1 has emerged as a successful therapeutic strategy, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through the mechanism of synthetic lethality. **NMS-P515** was identified from an isoindolinone carboxamide series as a potent and selective inhibitor of PARP-1.^{[2][3]} This document outlines the discovery and preclinical characterization of **NMS-P515**.

Discovery and Physicochemical Properties

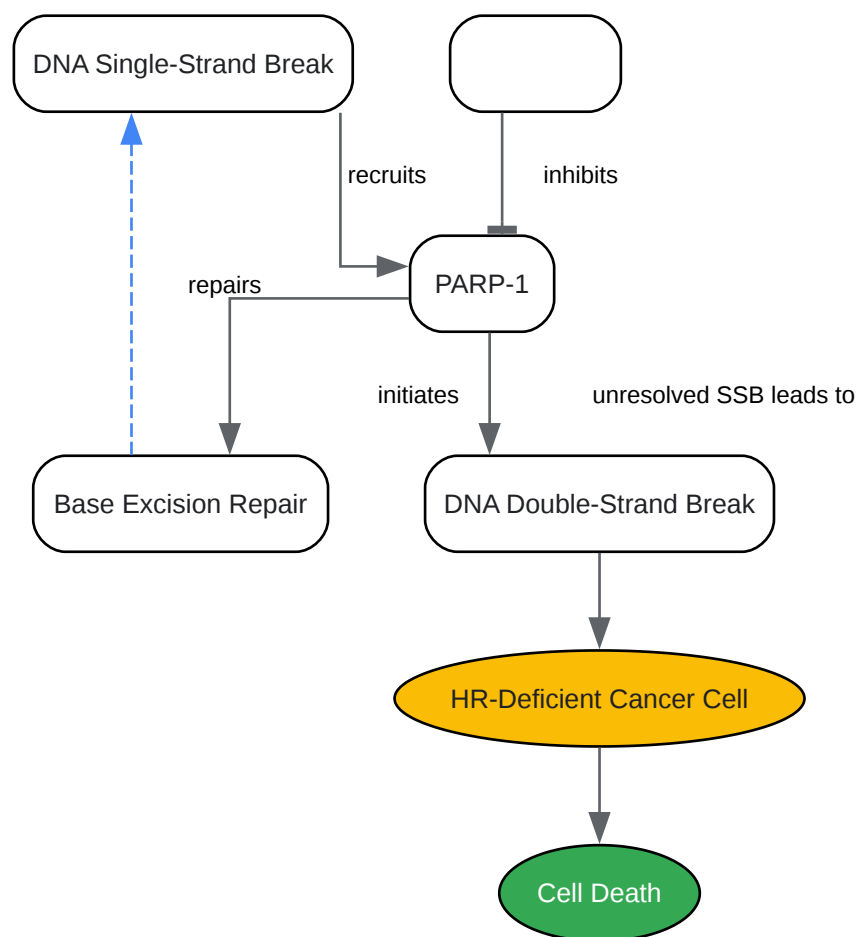
NMS-P515, chemically known as (S)-1-(1-cyclohexylethyl)-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide, was discovered through the exploration of a C1-methylated isoindolinone scaffold.[3] It is a stereospecific inhibitor, with the (S)-enantiomer being significantly more active than the (R)-enantiomer.[2]

Table 1: Physicochemical and ADME Properties of **NMS-P515**

Property	Value	Reference
Molecular Formula	C ₁₇ H ₂₂ N ₂ O ₂	[2]
Molecular Weight	286.37 g/mol	[2]
Stereochemistry	(S)-enantiomer	[2]
Solubility (pH 7.4)	>200 µM	[2]
hPPB (%)	92.2	[2]
CYP Inhibition	IC ₅₀ > 10 µM for major isoforms	[2]

Mechanism of Action

NMS-P515 exerts its therapeutic effect by inhibiting the enzymatic activity of PARP-1. This inhibition prevents the repair of DNA single-strand breaks, which, during replication, can be converted into more lethal double-strand breaks. In cancer cells with deficient homologous recombination repair pathways, these double-strand breaks cannot be efficiently repaired, leading to cell death.



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Figure 1: NMS-P515 Mechanism of Action.

Preclinical Efficacy

The preclinical activity of **NMS-P515** has been evaluated through a series of in vitro and in vivo studies, demonstrating its potency and selectivity.

Biochemical and Cellular Activity

NMS-P515 is a potent inhibitor of PARP-1 in both biochemical and cellular assays.^[2]

Table 2: In Vitro Activity of **NMS-P515**

Assay	Parameter	Value	Cell Line	Reference
Biochemical Assay	Kd	16 nM	-	[2]
Cellular Assay	IC ₅₀	27 nM	HeLa	[2]

In Vivo Antitumor Activity

The in vivo efficacy of **NMS-P515** was assessed in a Capan-1 human pancreatic cancer xenograft model in nude mice. Capan-1 cells have a BRCA2 mutation, making them sensitive to PARP inhibition.[\[3\]](#)

Table 3: In Vivo Efficacy of **NMS-P515** in Capan-1 Xenograft Model

Treatment Group	Dose and Schedule	Tumor Growth Inhibition (%)	Reference
NMS-P515	80 mg/kg, p.o., q.d.	48	[3]
NMS-P515 + Temozolomide	80 mg/kg, p.o., q.d. + 62.5 mg/kg, i.p., q.d. x 5	79	[3]

Experimental Protocols

The following are representative protocols for the key experiments conducted during the preclinical development of **NMS-P515**.

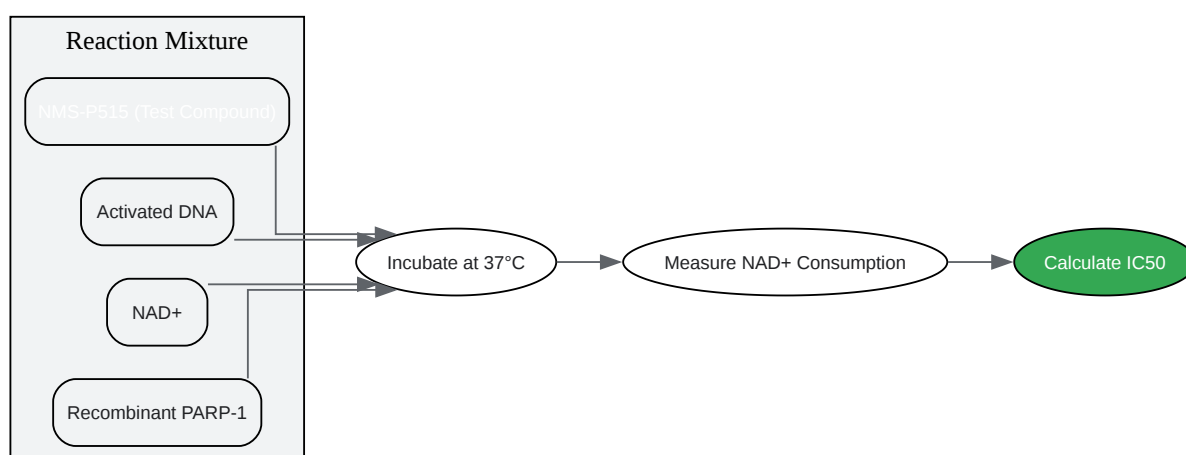
PARP-1 Enzymatic Assay

This assay measures the ability of **NMS-P515** to inhibit the catalytic activity of recombinant human PARP-1.

Protocol:

- Recombinant human PARP-1 is incubated with a reaction buffer containing NAD⁺ and activated DNA.

- **NMS-P515** is added at various concentrations.
- The reaction is allowed to proceed for a specified time at 37°C.
- The consumption of NAD⁺ is measured, often using a coupled enzymatic reaction that produces a fluorescent or colorimetric signal.
- IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.



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Figure 2: PARP-1 Enzymatic Assay Workflow.

Cellular PARP Inhibition Assay

This assay determines the ability of **NMS-P515** to inhibit PARP activity within a cellular context.

Protocol:

- HeLa cells are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with various concentrations of **NMS-P515** for a defined period.

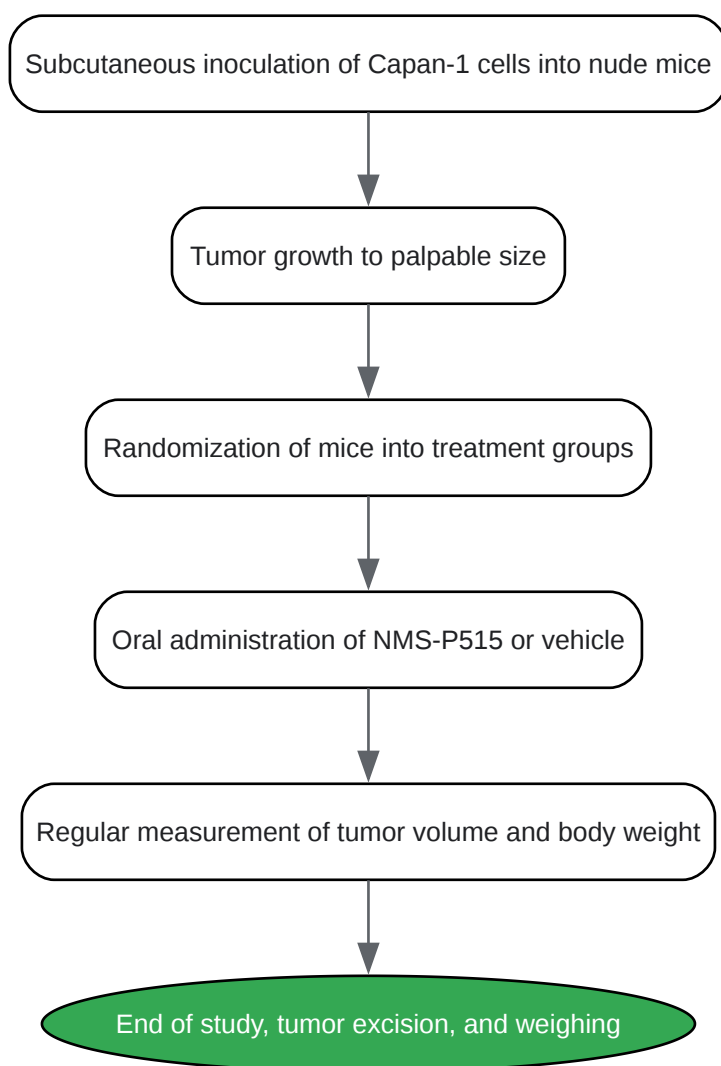
- DNA damage is induced by treating the cells with hydrogen peroxide (H₂O₂).
- Cells are fixed and permeabilized.
- Poly(ADP-ribose) (PAR) levels are detected using an anti-PAR antibody and a fluorescently labeled secondary antibody.
- Fluorescence intensity is quantified using a high-content imaging system.
- IC₅₀ values are determined from the dose-response curve.

Capan-1 Xenograft Model

This in vivo model assesses the antitumor efficacy of **NMS-P515** in a relevant cancer model.

Protocol:

- Female athymic nude mice are subcutaneously inoculated with Capan-1 human pancreatic cancer cells.
- Tumors are allowed to grow to a palpable size.
- Mice are randomized into treatment and control groups.
- **NMS-P515** is administered orally at the specified dose and schedule.
- Tumor volume and body weight are measured regularly.
- At the end of the study, tumors are excised and weighed.
- Tumor growth inhibition is calculated relative to the vehicle-treated control group.



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Figure 3: Capan-1 Xenograft Model Workflow.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically for **NMS-P515**. Further development by Nerviano Medical Sciences or its partners may be ongoing but is not in the public domain.

Conclusion

NMS-P515 is a potent and stereospecific PARP-1 inhibitor with a well-defined mechanism of action and promising preclinical antitumor activity. The data presented in this technical guide highlight its potential as a therapeutic agent, particularly for cancers with defects in DNA repair

pathways. The detailed experimental protocols provide a foundation for researchers to further investigate the properties and potential applications of **NMS-P515** and similar compounds in the field of oncology.

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